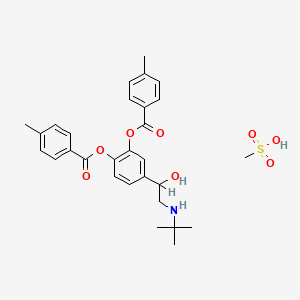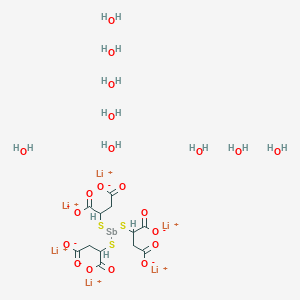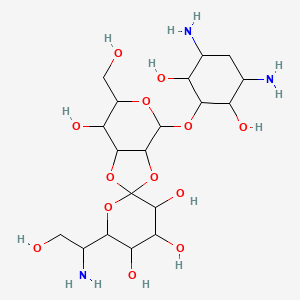
Arsenazo I
Descripción general
Descripción
Arsenazo I is a chemical compound with the linear formula (HO)2C10H3(SO3R)2N=NC6H4As(O)(OR)2, where R = 3Na and 1H . It is known for its chelating action and has been used for analytical purposes .
Molecular Structure Analysis
The molecular formula of this compound is C16H13AsN2O11S2 . The exact mass is 547.917671 g/mol . The structure includes hydrogen bond donor count of 6 and hydrogen bond acceptor count of 13 .Chemical Reactions Analysis
This compound is known for its chelating action and has been used for analytical purposes . It has been used in resonance light scattering techniques for the determination of protein .Physical And Chemical Properties Analysis
This compound has a molecular weight of 548.3 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 13 .Aplicaciones Científicas De Investigación
1. Detection of Calcium in Acidic Solutions
Arsenazo I has been utilized in the detection of minimal amounts of calcium in various acidic solutions. This application is crucial in understanding the behavior of calcium under different acidic conditions, which can be important in fields like biochemistry and environmental science. The reliability of this compound as a detection tool for calcium has been confirmed under varying conditions (Attin et al., 2005).
2. Uranium Determination in Aqueous Samples
The reagent is widely used for measuring uranium and other actinides in aqueous samples. It is particularly noted for its complexation with uranium, demonstrating significant implications in fields like nuclear chemistry and environmental monitoring. However, the presence of certain elements like iron can affect the accuracy of measurements, indicating the need for careful consideration of sample composition (Zheng et al., 2014).
3. Trace Thorium Determination
This compound has been employed for the direct determination of trace amounts of thorium, highlighting its sensitivity and applicability in trace metal analysis. The method developed using this compound showcases its potential in geochemistry and environmental science, especially for monitoring thorium levels (Ivanov et al., 2003).
4. Analytical Chemistry Applications
There has been significant progress in the application of this compound in analytical chemistry over the years. Its versatility and wide usage for various analytical purposes underline its importance in this field (Basargin et al., 2000).
5. Capillary Electrophoresis Sensor for Uranium (VI)
The application of this compound in a capillary electrophoresis microchip demonstrates its role in advanced analytical techniques. This highlights its potential in miniaturized systems and specialized sensors for metal ion detection (Collins & Lu, 2001).
6. Adsorption from Radioactive Waste Solutions
This compound's role in adsorption processes, particularly for removing it from radioactive waste solutions, is crucial in waste management and environmental protection. This application demonstrates its practical utility in handling and mitigating environmental contaminants (Ahmed et al., 2017).
7. Protein Determination Techniques
This compound has been utilized in the quantitative determination of proteins, showcasing its importance in biochemical analysis. This application is crucial for understanding protein concentrations in various biological samples, which has implications in biochemistry and medical diagnostics (Dong et al., 2002).
Safety and Hazards
Direcciones Futuras
Arsenazo I has been used in the anodizing of metals, contributing to nanotechnology and nanofabrication . The addition of this compound to the anodizing process of pure aluminum foil in malonic acid led to an increase in the volume expansion factor due to the incorporation of organic compounds and an increased number of hydroxyl groups in the porous aluminum oxide film .
Propiedades
IUPAC Name |
3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O11S2/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZWLEZSGOTSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13AsN2O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047993 | |
| Record name | Arsenazo I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Acros Organics MSDS] | |
| Record name | Arsenazo I | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11975 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
520-10-5, 3547-38-4 | |
| Record name | Arsenazo I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenazo I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 3-((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003547384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenazo I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 2-(-hydrogen arsonatophenylazo)-1,8-dihydroxynaphthalene-3,6-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Arsenazo I demonstrates a strong affinity for various metal ions, including lanthanides, uranium (U(VI)), thorium (Th(IV)), copper (Cu(II)), and zirconium (Zr(IV)). [, , , , ]
ANone: this compound forms colored complexes with metal ions through chelation. This involves the formation of coordinate bonds between the metal ion and specific atoms within the this compound molecule, creating a stable ring structure. [, , , ]
ANone: The complexation of this compound with metal ions leads to changes in its spectroscopic properties, particularly its UV-Vis absorption spectrum. This change in absorbance is utilized for the detection and quantification of these metal ions in various analytical techniques. [, , , , , ]
ANone: The molecular formula of this compound is C22H18As2N4O14S2, and its molecular weight is 778.43 g/mol.
ANone: this compound is commonly characterized using UV-Vis spectrophotometry and infrared (IR) spectrometry. UV-Vis spectroscopy helps analyze the compound's absorption characteristics and its complexation behavior with metal ions. IR spectrometry provides information about the functional groups present in the molecule. [, ]
ANone: this compound can be immobilized on various solid supports, including silica gel, activated charcoal, aluminum oxide, and Amberlite XAD resins. These immobilized forms are used in separation and pre-concentration techniques like solid-phase extraction. [, , , , ]
ANone: While not a catalyst itself, this compound is often used as a signaling molecule in catalytic kinetic spectrophotometric methods. In these applications, the presence of a target analyte catalyzes a reaction involving this compound, leading to a measurable change in its absorbance. [, , , , ]
ANone: this compound has been employed in methods for determining trace amounts of metals like zinc, selenium, ruthenium, antimony, vanadium, and manganese. These methods rely on the analyte's catalytic effect on the oxidation or reduction of this compound by reagents like hydrogen peroxide, sodium hypophosphite, or potassium periodate. [, , , , ]
ANone: While the provided research excerpts don't explicitly detail computational studies on this compound, computational chemistry techniques like molecular docking and density functional theory (DFT) calculations can be valuable tools to understand its interactions with metal ions and predict the stability of the resulting complexes.
ANone: Structural modifications to the this compound scaffold, such as changes to the substituents on the aromatic rings or the length of the azo linkage, can significantly impact its metal ion affinity and selectivity. For example, modifying the position of the arsono group from ortho to para (as in Antipyryl-o-Arsenazo I vs. Antipyryl-p-Arsenazo I) can influence its effectiveness as a metallochromic indicator for magnesium. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![16-[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-8-one](/img/structure/B1667538.png)







